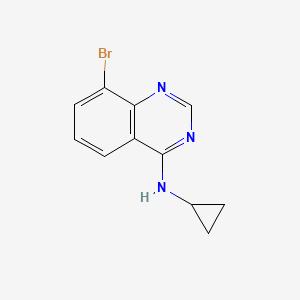
8-bromo-N-cyclopropylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-N-cyclopropylquinazolin-4-amine is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
Quinazoline derivatives, including 8-bromo-N-cyclopropylquinazolin-4-amine, have been studied for their antitumor , antiviral , and antimicrobial activities. The presence of the bromine atom and cyclopropyl group enhances the compound's ability to interact with specific biological targets, making it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that quinazoline derivatives can inhibit various cancer cell lines. For instance, studies have demonstrated that certain quinazoline compounds exhibit potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapy .
Case Study:
- A study synthesized a series of quinazolinamine derivatives, including compounds similar to this compound, which showed significant activity against BCRP and P-gp. The structure-activity relationship (SAR) analysis revealed that modifications at the N-cyclopropyl position could enhance anticancer efficacy .
Kinase Inhibition
The compound has also been explored for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Key Findings:
- A derivative of this compound demonstrated nanomolar IC50 values against several kinases, including DYRK1A and CLK1, indicating strong inhibitory activity . This suggests that modifications to the quinazoline structure can lead to highly selective inhibitors.
Antiviral Activity
Recent investigations into quinazoline derivatives have identified their potential as antiviral agents, particularly against SARS-CoV-2.
Research Insights:
- Quinazolin-4-one derivatives have been optimized to enhance their inhibitory effects on SARS-CoV-2 M pro, with some compounds showing superior biochemical potency compared to traditional antiviral agents . The structural modifications similar to those found in this compound could be pivotal in developing effective antiviral therapies.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several methodologies that are crucial for enhancing its biological activity. Techniques such as microwave irradiation and metal-catalyzed reactions have been employed to optimize yield and purity .
Table: Summary of Synthetic Methods for Quinazoline Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| Microwave Irradiation | Rapid synthesis under controlled conditions | Up to 98% |
| Metal-Catalyzed C–H Arylation | Efficient coupling reactions to introduce substituents | Varies |
| Nucleophilic Substitution | Direct modification of existing quinazoline structures | Moderate |
特性
IUPAC Name |
8-bromo-N-cyclopropylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-2-8-10(9)13-6-14-11(8)15-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQRJCWZCRQEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














